molecular formula C13H21N5O4 B11107710 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide

2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide

Cat. No.: B11107710
M. Wt: 311.34 g/mol
InChI Key: BATGESBONXXJBN-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The 5-methyl group can be introduced by alkylation of the pyrazole ring with an appropriate alkyl halide.

    Acylation: The acetamide moiety is introduced by acylation of the pyrazole derivative with chloroacetyl chloride in the presence of a base.

    Morpholine substitution: Finally, the morpholine ring is introduced by reacting the intermediate with 3-chloropropylmorpholine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(5-Methyl-3-amino-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(5-Carboxy-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide: Lacks the methyl group at the 5-position.

    2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-piperidin-4-yl-propyl)-acetamide: Contains a piperidine ring instead of a morpholine ring.

    2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-ethyl)-acetamide: Has an ethyl linker instead of a propyl linker.

Uniqueness

2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide is unique due to the specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H21N5O4

Molecular Weight

311.34 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C13H21N5O4/c1-11-9-12(18(20)21)15-17(11)10-13(19)14-3-2-4-16-5-7-22-8-6-16/h9H,2-8,10H2,1H3,(H,14,19)

InChI Key

BATGESBONXXJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCCN2CCOCC2)[N+](=O)[O-]

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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